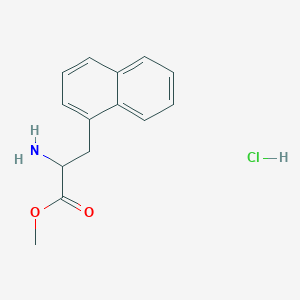

Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

Description

Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (CAS 63024-25-9) is a chiral amino acid ester hydrochloride salt with the molecular formula C₁₄H₁₆ClNO₂ and a molecular weight of 265.74 g/mol . Its structure features a naphthalen-1-yl substituent attached to the β-carbon of the alanine backbone, esterified as a methyl group. The compound is commonly used in pharmaceutical and organic synthesis due to its role as a building block for chiral intermediates. Safety data indicates hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335), necessitating careful handling .

Properties

IUPAC Name |

methyl 2-amino-3-naphthalen-1-ylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-8,13H,9,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDPGZAZMFNUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis via Chiral Starting Materials

For enantiopure (S)- or (R)-configurations, chiral resolution or asymmetric synthesis is required. One approach involves using (S)- or (R)-2-amino-3-(naphthalen-1-yl)propanoic acid as a chiral starting material, ensuring stereochemical integrity during subsequent steps.

Chiral Resolution Method

Hydrazide Intermediate Cyclization

In some protocols, hydrazide intermediates are employed to facilitate cyclization reactions. For instance, methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrazide can undergo cyclization with triethyl orthoformate to form heterocyclic derivatives, though this pathway is less common for the target compound.

Hydrazide Cyclization Example

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Triethyl orthoformate | Acetic acid | 104°C | 5 h | 65–70% |

Comparative Analysis of Preparation Methods

The table below summarizes key methodologies, reagents, and yields reported in the literature.

Challenges and Optimizations

Stereochemical Purity

Maintaining enantiomeric excess (ee) is critical. Protocols using racemic starting materials require resolution steps, which reduce overall yield. Asymmetric synthesis or enzymatic resolution could improve efficiency but are less documented for this compound.

Solubility and Purification

The hydrophobic naphthalene moiety limits aqueous solubility, necessitating organic solvents (e.g., ethanol, ethyl acetate) during purification. Crystallization from ethanol is preferred for high-purity (>95%) products.

Scalability

Industrial synthesis employs continuous flow systems to enhance throughput. Automated reaction monitoring and optimized solvent recovery are essential for cost-effective production.

Research Findings and Applications

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Naphthalene derivatives with various functional groups.

Reduction: Alcohol derivatives of the original ester.

Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride is used in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme interactions and protein binding.

Medicine: Research on its potential therapeutic effects and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Limitations

- Thermal Stability : Differential scanning calorimetry (DSC) shows the compound decomposes at ~220°C , higher than phenyl analogs (~190°C), likely due to stronger intermolecular interactions .

- Toxicity: The naphthalene core contributes to increased respiratory hazards (H335) compared to non-naphthyl derivatives, aligning with trends in polycyclic aromatic hydrocarbons .

Biological Activity

Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its naphthalene moiety, which is known to enhance biological activity through hydrophobic interactions. The compound's chemical formula is , and it exhibits properties typical of amino acid derivatives, including solubility in polar solvents and the ability to form hydrogen bonds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its structure allows it to mimic natural substrates, thereby competing for binding sites and altering enzymatic activity.

- Receptor Modulation : It has been suggested that the compound interacts with neurotransmitter receptors, which could influence synaptic transmission and neuronal excitability. This property is particularly relevant in the context of neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Viability Assays : In vitro experiments demonstrated that this compound significantly reduces viability in various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Broad-Spectrum Efficacy : It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicate its effectiveness compared to standard antibiotics.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Neurological Disorders : A study explored its effects on excitatory amino acid transporters (EAATs), suggesting that the compound may enhance neurotransmitter reuptake, thereby mitigating excitotoxicity associated with neurodegenerative diseases .

- Cancer Therapeutics : In a comparative study, this compound was evaluated alongside established chemotherapeutics like doxorubicin. Results indicated comparable or superior efficacy against certain cancer cell lines, highlighting its potential as a novel anticancer agent .

Q & A

Q. Table 1. Analytical Methods for Purity Assessment

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.